2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)pent-4-yn-2-ol |
InChI |
InChI=1S/C16H16O2/c1-4-9-16(2,17)14-7-5-13-11-15(18-3)8-6-12(13)10-14/h1,5-8,10-11,17H,9H2,2-3H3 |
InChI Key |
QVJUKMATJCLHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
Strategic Disconnections for Tertiary Alkynyl Alcohols
The target molecule, 2-(6-methoxy-2-naphthyl)-4-pentyn-2-ol, is a tertiary alcohol, a class of compounds that can be challenging to synthesize stereoselectively. A key strategic disconnection for tertiary alkynyl alcohols involves breaking the bond between the quaternary carbon and one of its substituents. The most logical disconnection in this case is the carbon-carbon bond between the alcohol carbon and the alkynyl group. This leads to a ketone and an alkynyl nucleophile, a common and effective synthetic strategy. wikipedia.org
This disconnection is based on the principle of nucleophilic addition to a carbonyl group, a fundamental reaction in organic chemistry. wikipedia.org The carbonyl carbon of a ketone is electrophilic and readily attacked by a nucleophile, such as an acetylide anion. This reaction forms a new carbon-carbon bond and, after an acidic workup, generates the desired tertiary alcohol. wikipedia.org
An alternative, though often less practical, disconnection would be at the bond between the alcohol carbon and the naphthalene (B1677914) ring. This would require a naphthyl nucleophile and a pentynone electrophile. While feasible, generating the required naphthyl organometallic reagent can be more complex than generating the corresponding acetylide.
Identification of Key Naphthalene Based and Alkynyl Building Blocks
Following the primary disconnection strategy, the retrosynthetic analysis of 2-(6-methoxy-2-naphthyl)-4-pentyn-2-ol identifies two key building blocks: a naphthalene-based ketone and an alkynyl Grignard reagent.
The naphthalene-based building block is 2-acetyl-6-methoxynaphthalene (B28280). This ketone can be synthesized through a Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). orgsyn.org The use of nitrobenzene (B124822) as a solvent in this reaction directs the acylation to the 6-position, yielding the desired product. orgsyn.org The starting material, 2-methoxynaphthalene, is commercially available or can be prepared from 2-naphthol (B1666908). orgsyn.org
The alkynyl building block is a propargyl Grignard reagent, which can be prepared from propargyl bromide. The Grignard reagent acts as the nucleophile that attacks the carbonyl carbon of 2-acetyl-6-methoxynaphthalene.
Table 1: Key Building Blocks
| Building Block | Structure | Role in Synthesis | Precursor |
|---|---|---|---|
| 2-Acetyl-6-methoxynaphthalene | ![]() | Electrophile | 2-Methoxynaphthalene |
| Propargyl Grignard Reagent | HC≡CCH₂MgBr | Nucleophile | Propargyl bromide |
Challenges and Opportunities in Convergent Synthesis Planning
Synthesis of the 6-Methoxy-2-naphthyl Precursor
The synthesis of the 6-methoxy-2-naphthyl moiety is a critical first step. This typically begins with the functionalization of a naphthalene derivative, followed by the introduction of the required carbonyl group at the 2-position.
Functionalization of the Naphthalene Ring System
The regioselective functionalization of naphthalene is essential for introducing substituents at the desired positions. researchgate.net Traditional electrophilic aromatic substitution reactions on naphthalene can be challenging to control regarding regioselectivity. researchgate.netnih.gov Therefore, more directed methods are often employed.
A common starting material is 2-naphthol (B1666908). To achieve the desired 6-methoxy substitution pattern, a two-step process is often utilized: bromination followed by methylation. The bromination of 2-naphthol can be followed by methylation to produce 6-bromo-2-methoxynaphthalene. orgsyn.org Another key intermediate, 2-methoxynaphthalene (B124790) (also known as nerolin), can be directly functionalized. chemicalbook.comorgsyn.org Due to the presence of the activating methoxy (B1213986) group, direct C-H functionalization methods are also an area of active research to introduce groups regioselectively onto the naphthalene core. anr.fr
Preparation of 6-Methoxy-2-naphthaldehyde or 6-Methoxy-2-acetylnaphthalene Derivatives
With a suitably functionalized naphthalene ring in hand, the next step is the introduction of a carbonyl group at the 2-position. Both aldehyde and acetyl derivatives serve as crucial precursors.
6-Methoxy-2-naphthaldehyde: This aldehyde can be synthesized via several routes. One common method involves the reaction of 6-bromo-2-methoxynaphthalene with N,N-dimethylformamide (DMF) after conversion to an organometallic species. google.compatsnap.com Another approach starts from 2-acetyl-6-methoxynaphthalene (B28280), which is converted to 6-methoxy-2-naphthoic acid. Subsequent reduction of the corresponding ester and selective oxidation of the resulting alcohol yields the desired aldehyde. oriprobe.com A multi-step synthesis starting from 6-methoxy-2-naphthonitrile (B181084) has also been reported. prepchem.com
6-Methoxy-2-acetylnaphthalene: This ketone, also known as 6'-methoxy-2'-acetonaphthone, is a key intermediate. chemicalbook.comsigmaaldrich.com A prevalent method for its synthesis is the Friedel-Crafts acylation of 2-methoxynaphthalene using acetyl chloride and a Lewis acid catalyst like aluminum chloride. google.comgoogle.com The choice of solvent is crucial for regioselectivity; nitrobenzene (B124822), for instance, favors acylation at the 6-position. orgsyn.org An alternative synthesis involves the debromination of 2-acetyl-5-bromo-6-methoxynaphthalene. prepchem.com
Table 1: Selected Synthetic Methods for 6-Methoxy-2-naphthaldehyde and 6-Methoxy-2-acetylnaphthalene
| Product | Starting Material | Key Reagents | Solvent | Reported Yield |
|---|---|---|---|---|
| 6-Methoxy-2-naphthaldehyde | 6-Bromo-2-methoxynaphthalene | n-BuLi, DMF | THF | 88% |
| 6-Methoxy-2-naphthaldehyde | 2-Acetyl-6-methoxynaphthalene | NaOCl, CH₃OH/H₂SO₄, Red-Al, MnO₂ | Multiple | 73.2% (overall) oriprobe.com |
| 6-Methoxy-2-acetylnaphthalene | 2-Methoxynaphthalene | Acetyl chloride, AlCl₃ | Nitrobenzene | 45-48% orgsyn.org |
| 6-Methoxy-2-acetylnaphthalene | 2-Acetyl-5-bromo-6-methoxynaphthalene | AlCl₃, durene | Methylene (B1212753) chloride | 90.6% prepchem.com |
Organometallic Reagent Formation from 6-Methoxy-2-bromonaphthalene
The formation of organometallic reagents from 6-bromo-2-methoxynaphthalene is a versatile strategy for creating carbon-carbon bonds. These nucleophilic reagents can react with various electrophiles.
Grignard Reagents : The reaction of 6-bromo-2-methoxynaphthalene with magnesium turnings in an etheral solvent like tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, (6-methoxy-2-naphthyl)magnesium bromide. orgsyn.orgwikipedia.orglibretexts.org THF is often preferred as it helps dissolve the aryl bromide. orgsyn.org
Organolithium Reagents : Aryllithium reagents can be prepared by treating the aryl halide with a strong organolithium base such as n-butyllithium or tert-butyllithium (B1211817) via a lithium-halogen exchange. wikipedia.orgmasterorganicchemistry.com These reagents are typically highly reactive nucleophiles and strong bases. wikipedia.orgchemeurope.com
Organozinc Reagents : Higher-order organozincates can be prepared from 6-bromo-2-methoxynaphthalene, often via transmetalation from a Grignard or organolithium precursor. acs.org
Synthesis of the Alkynyl Moiety: 4-Pentyn-2-one and Related Structures
The alkynyl portion of the target molecule requires the construction of a five-carbon chain with a terminal alkyne and a ketone at the 2-position.
Construction of Terminal Alkynes
Terminal alkynes are versatile building blocks in organic synthesis. organic-chemistry.org Their synthesis can be achieved through several established methods:
Elimination Reactions : A common and straightforward method is the double dehydrohalogenation of vicinal or geminal dihalides using a strong base like sodium amide (NaNH₂). libretexts.orgkhanacademy.org
From Alkenes : Alkenes can be converted to terminal alkynes in a one-pot process. This can involve a dehydrogenative hydrosilylation followed by an oxidative desilylation. acs.org Another method involves halogenation of the alkene to a dihalide, followed by double elimination. libretexts.org
From Aldehydes and Alcohols : Aldehydes can be converted into terminal alkynes through methods like the Corey-Fuchs reaction or the Seyferth-Gilbert homologation and its Ohira-Bestmann modification. organic-chemistry.orgacs.org Alcohols can also be transformed into terminal alkynes through a one-pot oxidation and subsequent treatment with a reagent like the Bestmann-Ohira reagent. organic-chemistry.org
Alkylation of Acetylene (B1199291) : Acetylene itself can be deprotonated to form an acetylide anion, which can then be alkylated by reacting with a primary alkyl halide in an SN2 reaction. jove.com This is a useful method for extending carbon chains. jove.com
For the specific synthesis of a precursor to 4-pentyn-2-one, a compound like 4-pentyn-1-ol (B147250) or 4-pentyn-2-ol (B120216) could be synthesized first. 4-pentyn-1-ol has been prepared from tetrahydrofurfuryl chloride and sodium amide or by reducing ethyl 4-pentynoate. orgsyn.org 4-pentyn-2-ol can be synthesized by reacting acetylene with a suitable epoxide or other electrophile. chemicalbook.comguidechem.com Subsequent oxidation of the alcohol functionality would yield the desired ketone, 4-pentyn-2-one.
Synthesis of β-Alkynyl Ketones
While 4-pentyn-2-one is technically a γ-alkynyl ketone, the synthesis of β-alkynyl ketones involves related and important strategies in organic chemistry. researchgate.net These compounds are valuable synthetic intermediates. oup.com
From Aldehydes : A practical, metal-free method involves the oxidative alkynylation of aldehydes using hypervalent alkynyliodine reagents. oup.comoup.com
From Nitriles : The reaction of nitriles with alkynyldimethylaluminum reagents provides an efficient route to α,β-alkynyl ketones. organic-chemistry.org
From Propargylic Alcohols : A copper-catalyzed reaction between propargylic alcohols and enamides can produce highly functionalized β-alkynyl ketones under mild conditions. researchgate.net
Multicomponent Couplings : A three-component coupling of aryl aldehydes, acetylides, and silyl (B83357) enol ethers catalyzed by a bifunctional titanocene (B72419) complex can assemble β-alkynyl ketones in a single step. thieme-connect.com
Table 2: General Methodologies for Alkynyl Ketone Synthesis
| Ketone Type | Method | Starting Materials | Key Reagents/Catalysts |
|---|---|---|---|
| α,β-Alkynyl Ketone | Oxidative Alkynylation | Aldehydes, Hypervalent Alkynyliodine Reagents | None (metal-free) oup.comoup.com |
| α,β-Alkynyl Ketone | Nitrile Alkynylation | Nitriles, Terminal Alkynes | Trimethylaluminum organic-chemistry.org |
| β-Alkynyl Ketone | Copper-Catalyzed Coupling | Propargylic Alcohols, Enamides | Copper Catalyst researchgate.net |
| β-Alkynyl Ketone | Three-Component Coupling | Aryl Aldehydes, Acetylides, Silyl Enol Ethers | Titanocene Catalyst thieme-connect.com |
Preparation of Alkynyl Magnesium or Lithium Reagents
The key reagents for the synthesis of this compound are alkynyl organometallic compounds, specifically propargyl magnesium or lithium reagents. These reagents provide the nucleophilic propargyl anion equivalent that attacks the electrophilic carbonyl carbon of the ketone precursor.
Propargylmagnesium Bromide: This Grignard reagent is typically prepared by reacting propargyl bromide (3-bromo-1-propyne) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). chemguide.co.uk The reaction is initiated, sometimes with the aid of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. chemspider.com The reaction is exothermic and needs to be controlled by cooling. orgsyn.org It is important to note that propargylmagnesium bromide exists in equilibrium with its allenic isomer, allenylmagnesium bromide (CH₂=C=CHMgBr). wikipedia.orgchemicalbook.com The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent. For subsequent reactions with ketones, this equilibrium is often driven towards the desired alkynyl product.
Propargyllithium: The corresponding organolithium reagent can be formed by the reaction of an alkyl halide with lithium metal or through metal-halogen exchange. masterorganicchemistry.com A common method involves the deprotonation of propyne (B1212725) using a strong base like n-butyllithium in an inert solvent. Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.orgsigmaaldrich.com
| Reagent | Precursor | Metal | Typical Solvent |
| Propargylmagnesium Bromide | Propargyl Bromide | Magnesium | Diethyl ether, THF |
| Propargyllithium | Propyne | Lithium (via n-BuLi) | THF, Hexane |
Convergent Assembly of this compound
The formation of the target tertiary alcohol is achieved by the convergent assembly of the naphthyl moiety and the pentynyl side chain in the final key step.
Nucleophilic Addition of Organometallic Reagents to Carbonyl Compounds
The most direct and widely used method for the synthesis of tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone. libretexts.org In this case, the ketone is 2-acetyl-6-methoxynaphthalene, and the nucleophile is an alkynyl Grignard or organolithium reagent.
The reaction of propargylmagnesium bromide with 2-acetyl-6-methoxynaphthalene provides a direct route to this compound. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. chemguide.co.uk This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute acid), yields the final tertiary alcohol. chemspider.com
The general scheme for this reaction is as follows:
Grignard Reagent Formation: HC≡CCH₂Br + Mg → HC≡CCH₂MgBr
Nucleophilic Addition: HC≡CCH₂MgBr + (6-Methoxy-2-naphthyl)C(O)CH₃ → (6-Methoxy-2-naphthyl)C(OMgBr)(CH₃)CH₂C≡CH
Acidic Workup: (6-Methoxy-2-naphthyl)C(OMgBr)(CH₃)CH₂C≡CH + H₃O⁺ → this compound + Mg(OH)Br
This method is a classic and robust way to form tertiary alcohols. libretexts.org The starting ketone, 2-acetyl-6-methoxynaphthalene, is a known compound that can be prepared via Friedel-Crafts acylation of 2-methoxynaphthalene. orgsyn.org
| Reactant | Reagent | Intermediate | Product |
| 2-Acetyl-6-methoxynaphthalene | Propargylmagnesium Bromide | Magnesium Alkoxide | This compound |
Similar to Grignard reagents, organolithium reagents such as propargyllithium readily add to ketones to form tertiary alcohols. wikipedia.org Organolithium reagents are generally more reactive than Grignard reagents and may offer advantages in certain cases, although they are also more basic. The reaction mechanism is analogous, involving a nucleophilic attack on the carbonyl carbon to form a lithium alkoxide, followed by acidic workup.
Organozinc reagents can also be employed. These are typically prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). Organozinc reagents are generally less reactive and more chemoselective than their lithium or magnesium counterparts, which can be advantageous when other sensitive functional groups are present in the molecule.
Palladium-Catalyzed Coupling Reactions in Naphthalene Chemistry
While the primary route to this compound is through nucleophilic addition, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are relevant in the broader context of naphthalene chemistry.
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. A hypothetical, though less direct, retrosynthetic approach to a related structure could involve a Sonogashira coupling. For instance, one could envision coupling a suitably protected pentynol derivative with an activated naphthalene species like 2-bromo-6-methoxynaphthalene. However, for the direct synthesis of the target tertiary alcohol, this route is less efficient than the Grignard or organolithium addition to the corresponding ketone.
The typical components of a Sonogashira reaction are:
Aryl/Vinyl Halide: e.g., 2-Bromo-6-methoxynaphthalene
Terminal Alkyne: A suitable pentynol derivative
Palladium Catalyst: e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst: e.g., CuI
Base: An amine, such as triethylamine (B128534) or diisopropylamine (B44863)
While highly effective for creating aryl-alkyne linkages, the Sonogashira reaction is not the most straightforward pathway for the synthesis of this compound, as the required alkynyl alcohol fragment would need to be synthesized separately. The direct addition of a three-carbon alkynyl unit to the pre-existing ketone functionality on the naphthalene ring system remains the more convergent and logical synthetic strategy.
Stereoselective Synthesis Approaches for Chiral Tertiary Alcohols
The enantioselective synthesis of chiral tertiary alcohols is a critical area of research, as these compounds are valuable building blocks. nih.gov The primary challenge lies in the selective formation of the quaternary stereocenter. nih.govresearchgate.net
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral tertiary propargylic alcohols from ketones. nih.gov This approach involves the addition of organometallic reagents to ketones in the presence of a chiral catalyst. nih.gov Over the years, significant progress has been made in developing catalytic systems that provide high enantioselectivity. nih.govresearchgate.net
One notable strategy involves the use of zinc-based catalysts. For instance, the addition of terminal alkynes to ketones can be catalyzed by a system comprising cobalt bromide, a chiral bisphosphine ligand, and zinc triflate, yielding tertiary propargylic alcohols with good enantioselectivities. researchgate.net In this system, zinc triflate activates the terminal alkyne, which then undergoes transmetalation to cobalt before the enantioselective alkynylation of the ketone occurs. researchgate.net Another effective method employs Zn(OTf)₂ in conjunction with a chiral ligand like (+)-N-methylephedrine. researchgate.netorganic-chemistry.org This system has demonstrated practicality and versatility, tolerating air and moisture. organic-chemistry.org
Furthermore, indium-based catalysts have shown promise. The use of In(III)/BINOL as a catalyst for the asymmetric alkynylation of aldehydes has been reported to provide high enantioselectivity across a broad range of substrates. organic-chemistry.org The bifunctional nature of this catalyst, activating both the alkyne and the carbonyl compound, is key to its success. organic-chemistry.org
The development of these catalytic systems represents a significant advancement in the synthesis of chiral tertiary alcohols, offering efficient routes to these valuable molecules.
Table 1: Examples of Asymmetric Catalytic Systems for Alkynylation
| Catalyst System | Chiral Ligand/Auxiliary | Substrate Scope | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| CoBr₂/Zn(OTf)₂ | Chiral Bisphosphine | Ketones | Good | researchgate.net |
| Zn(OTf)₂ | (+)-N-methylephedrine | Aldehydes & Ketones | Up to 99% | organic-chemistry.org |
| In(III) | BINOL | Aldehydes | High | organic-chemistry.org |
| Ti(OiPr)₄/Zn | BINOL | Aldehydes | High | organic-chemistry.org |
| Cu-H | (R,R)-Ph-BPE | Tertiary Propargylic Alcohols (Kinetic Resolution) | High | researchgate.net |
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can typically be removed and recovered for reuse. wikipedia.org
In the context of synthesizing chiral propargylic alcohols, various chiral auxiliaries have been employed. Compounds like N-methylephedrine, ephedrine, and pseudoephedrine are common choices. sigmaaldrich.comgoogle.com For example, N-methylephedrine can be used as a chiral additive in the zinc-mediated addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org This approach is practical as both enantiomers of N-methylephedrine are commercially available and relatively inexpensive. organic-chemistry.org
Another class of chiral auxiliaries includes oxazolidinones and camphorsultam. wikipedia.orgsigmaaldrich.com These are attached to the substrate to control the facial selectivity of subsequent reactions, such as alkylation or aldol (B89426) additions. wikipedia.org For instance, chiral oxazolidinones can be used to direct the alkylation of enolates, leading to the formation of new stereocenters with high diastereoselectivity. wikipedia.org
The use of a chiral auxiliary can also have a meditative effect, enhancing the enantioselectivity of a reaction. google.com In some cases, the product itself can act as a chiral auxiliary in an autocatalytic process, reducing the need for an external chiral source. google.com
Achieving high diastereoselectivity is crucial when synthesizing molecules with multiple stereocenters, such as tertiary alcohols with adjacent stereocenters. chinesechemsoc.org This is a significant challenge in organic synthesis. researchgate.netchinesechemsoc.org
One approach to address this is through the cyanosilylation of α-branched acyclic ketones. chinesechemsoc.org By using a suitable catalyst system, such as a phosphorane-activated (salen)AlCl complex, it is possible to achieve high diastereomeric ratios and enantiomeric excesses in the resulting cyanohydrins. chinesechemsoc.org These cyanohydrins are versatile intermediates that can be converted into various chiral synthons. chinesechemsoc.org
Another strategy involves the kinetic resolution of racemic α-branched ketones, which allows for the isolation of one enantiomer with high purity. chinesechemsoc.org This method has been successfully applied to the synthesis of various chiral ketones. chinesechemsoc.org
Biocatalysis also offers powerful tools for diastereoselective synthesis. Enantiocomplementary alcohol dehydrogenases can be used to synthesize both enantiomers of propargylic alcohols. acs.org Furthermore, deracemization strategies, which convert a racemic starting material into a single enantiomerically pure product, offer the potential for high conversion and yield. acs.org
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This includes the use of renewable resources, safer solvents, and more efficient, atom-economical reactions. rsc.org
Performing organic reactions in water is a key aspect of green chemistry, as it avoids the use of volatile and often toxic organic solvents. google.com The synthesis of propargylic alcohols has been explored in aqueous media. For example, the reaction of formaldehyde (B43269) and acetylene to produce propargyl alcohol can be carried out in an aqueous solution of N-alkyl-2-pyrrolidone. google.com The concentration of water in the reaction mixture has been found to be a critical parameter for maximizing the production rate of propargyl alcohol. google.com
The hydration of propargylic alcohols to form α-hydroxy ketones can also be achieved under green conditions. A catalytic system of AgOAc in an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297), has been developed for the CO₂-promoted hydration of propargylic alcohols in water. acs.org This system is efficient, recyclable, and operates under mild conditions. acs.org
Continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, better process control, and potential for scalability. rsc.org This technology is increasingly being adapted for the synthesis of fine chemicals and pharmaceuticals.
The synthesis of α-alkylidene cyclic carbonates from the coupling of CO₂ and propargylic alcohols has been successfully translated to a continuous flow process. rsc.org Utilizing a homogeneous silver–carbene–organobase catalytic system, complete conversion of tertiary propargylic alcohols can be achieved in minutes. rsc.org This flow methodology allows for high space-time yields and reduced CO₂ usage. rsc.org Furthermore, the integration of subsequent transformations in a "plug-and-play" manner without intermediate purification has been demonstrated. rsc.org The immobilization of the catalyst on a polymer support can also facilitate catalyst recycling and minimize product contamination. rsc.org
Chemical Transformations and Derivatization Strategies
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne functionality is a cornerstone of modern organic synthesis, offering a gateway to numerous molecular structures through a range of addition and coupling reactions.
The hydration of the terminal alkyne in 2-(6-methoxy-2-naphthyl)-4-pentyn-2-ol, in accordance with Markovnikov's rule, is a direct route to the corresponding methyl ketone. This transformation is typically catalyzed by mercury(II) salts in the presence of a strong acid, such as sulfuric acid. libretexts.org The reaction proceeds through an enol intermediate, which rapidly tautomerizes to the more stable ketone. libretexts.org
Recent advancements have introduced more environmentally benign catalysts for this transformation. For instance, water-soluble cobalt(III) porphyrin complexes have been shown to effectively catalyze the hydration of terminal alkynes to yield methyl ketones in good to excellent yields, with the advantage of being recoverable from aqueous workups. nih.gov Bismuth(III) salts, such as Bi(NO₃)₃·5H₂O, also serve as efficient catalysts for the Markovnikov hydration of terminal acetylenes, providing a sustainable method for the synthesis of methyl ketones. acs.org Gold-based catalysts, like (IPr)AuCl, are also highly effective for the regioselective hydration of terminal alkynes. organic-chemistry.org
The resulting product of this reaction would be 4-hydroxy-4-(6-methoxy-2-naphthyl)pentan-2-one .
The triple bond of the alkyne moiety can be selectively reduced to either an alkene or a fully saturated alkane, depending on the chosen catalyst and reaction conditions.
Complete reduction to the corresponding alkane, 2-(6-methoxy-2-naphthyl)pentan-2-ol , can be achieved through catalytic hydrogenation using catalysts such as platinum, palladium on carbon (Pd/C), or Raney nickel. acs.orgumn.edu This reaction typically proceeds in two stages, with the intermediate alkene being further reduced to the alkane. organic-chemistry.org
For the partial reduction to an alkene, stereoselectivity is a key consideration. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen, leading to the formation of the cis-alkene: cis-2-(6-methoxy-2-naphthyl)pent-4-en-2-ol . Conversely, reduction with sodium or lithium metal in liquid ammonia (B1221849) results in the anti-addition of hydrogen, yielding the trans-alkene: trans-2-(6-methoxy-2-naphthyl)pent-4-en-2-ol . acs.org Nickel-based catalysts, such as Ni(NO₃)₂·6H₂O, have also been developed for the selective semihydrogenation of terminal alkynes to Z-alkenes. researchgate.net
| Desired Product | Reagents and Conditions | Stereochemistry |
|---|---|---|
| Alkane | H₂, Pt, Pd/C, or Ni | N/A |
| cis-Alkene | H₂, Lindlar's Catalyst | Syn-addition |
| trans-Alkene | Na or Li, liquid NH₃ | Anti-addition |
The terminal alkyne is an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". alfa-chemistry.com This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. organic-chemistry.orgresearchgate.net The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate. organic-chemistry.org This reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups. organic-chemistry.org
An alternative to CuAAC is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which typically yields the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov This method often employs ruthenium complexes like [Cp*RuCl] and provides a complementary approach to accessing different triazole regioisomers. organic-chemistry.orgnih.gov Unlike CuAAC, RuAAC can also be utilized with internal alkynes. acs.orgacs.org
| Reaction | Catalyst | Product |
|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru(II) source (e.g., [Cp*RuCl]) | 1,5-Disubstituted 1,2,3-triazole |
The terminal alkyne can undergo electrophilic addition with various reagents. Halogenation with one equivalent of bromine (Br₂) or chlorine (Cl₂) typically results in the formation of a trans-dihaloalkene, proceeding through a cyclic halonium ion intermediate. masterorganicchemistry.com The addition of a second equivalent of the halogen leads to a tetrahaloalkane. masterorganicchemistry.com
The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the more substituted carbon to form a vinyl halide. libretexts.orglibretexts.org In the presence of excess HX, a second addition occurs to yield a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.orglibretexts.org The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF. In the case of HBr addition in the presence of peroxides, the reaction proceeds via a radical mechanism, leading to anti-Markovnikov addition. jove.com
| Reagent | Product (1 equivalent) | Product (2 equivalents/excess) | Regiochemistry/Stereochemistry |
|---|---|---|---|
| X₂ (e.g., Br₂, Cl₂) | trans-1,2-Dihaloalkene | 1,1,2,2-Tetrahaloalkane | Anti-addition for the first equivalent |
| HX (e.g., HBr, HCl) | Vinyl halide | Geminal dihalide | Markovnikov addition |
| HBr, peroxides | Vinyl bromide | Not typically performed with excess | Anti-Markovnikov addition |
Transformations of the Tertiary Hydroxyl Group
The tertiary hydroxyl group in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, specific methods have been developed for the oxidation of tertiary propargylic alcohols.
One such method involves an oxidative rearrangement using meta-chloroperoxybenzoic acid (m-CPBA), which can lead to the formation of tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.comthieme-connect.com The proposed mechanism involves the epoxidation of the alkyne to an oxirene (B85696) intermediate, followed by a 1,2-aryl shift. thieme-connect.comthieme-connect.com
Another approach is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a co-oxidant like calcium hypochlorite (B82951) (Ca(OCl)₂). This system has been shown to be effective for the mild and selective oxidation of propargylic alcohols to the corresponding aldehydes and ketones. rsc.org
Electrochemical methods also offer a green alternative for the oxidation of sensitive propargylic benzylic alcohols. The use of N-hydroxytetrafluorophthalimide (TFNHPI) as an electrochemical mediator has been reported for this purpose. nih.gov While these methods are generally applicable to tertiary propargylic alcohols, their specific application to this compound would require experimental validation.
Etherification and Esterification
The tertiary alcohol group in this compound is a key site for derivatization through etherification and esterification reactions.
Etherification: The formation of an ether from a tertiary alcohol can be challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. However, several methods can be employed. Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally not effective for tertiary alcohols due to the strong basicity of the tertiary alkoxide favoring elimination of the alkyl halide.
More suitable methods often involve acid-catalyzed or metal-catalyzed reactions. For instance, reaction with a primary alcohol in the presence of an acid catalyst can lead to the formation of an unsymmetrical ether. acs.org Iron(III)-catalyzed dehydrative etherification has been shown to be effective for coupling tertiary alcohols with primary alcohols. acs.org Additionally, Lewis acid-catalyzed propargylic etherification, using catalysts such as scandium or lanthanum triflates, provides a direct route to propargyl ethers from propargyl alcohols. nih.gov
Esterification: The direct esterification of tertiary alcohols with carboxylic acids, known as Fischer esterification, is often inefficient due to the steric hindrance around the tertiary carbon and the ease of dehydration of the tertiary carbocation intermediate under the acidic conditions. stackexchange.com To overcome this, alternative methods are typically used. One common approach is the reaction of the tertiary alcohol with a more reactive acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the liberated acid.
Another strategy involves the use of a cation exchange resin as a catalyst, which can facilitate the direct esterification of tertiary alcohols with carboxylic acids under milder, non-aqueous conditions. google.com The reaction between tertiary alcohols and boric acid has also been investigated for ester formation, although the resulting borate (B1201080) esters can be unstable. researchgate.net
Table 1: Representative Etherification and Esterification Reactions
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Acid-Catalyzed Etherification | R-OH, H₂SO₄ (cat.) | 2-alkoxy-2-(6-methoxy-2-naphthyl)-4-pentyne |
| Propargylic Etherification | R-OH, Lewis Acid (e.g., Sc(OTf)₃) | 2-alkoxy-2-(6-methoxy-2-naphthyl)-4-pentyne |
| Acylation with Acid Chloride | R-COCl, Pyridine | 2-(6-methoxy-2-naphthyl)-4-pentyn-2-yl alkanoate |
| Acylation with Acid Anhydride | (R-CO)₂O, Pyridine | 2-(6-methoxy-2-naphthyl)-4-pentyn-2-yl alkanoate |
Dehydration Pathways to Alkenes
The tertiary alcohol functionality of this compound is susceptible to dehydration to form alkenes, typically under acidic conditions. This elimination reaction proceeds through an E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). libretexts.org
Departure of the water molecule results in the formation of a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom to form a double bond. In the case of this compound, proton abstraction can occur from the methyl group or the methylene (B1212753) group adjacent to the carbocation, potentially leading to a mixture of isomeric enynes (a molecule containing both a double and a triple bond). The major product would be predicted by Zaitsev's rule, favoring the more substituted alkene.
The ease of dehydration for tertiary alcohols is significantly greater than for secondary or primary alcohols, often requiring milder conditions and lower temperatures. byjus.com Dehydration of propargyl alcohols can also be promoted by other reagents, such as those used in iron-catalyzed processes. rsc.org
Table 2: Potential Dehydration Products
| Product Name | Structure | Notes |
|---|---|---|
| 2-(6-Methoxy-2-naphthyl)pent-1-en-4-yne | C₁₆H₁₄O | Formed by loss of a proton from the methyl group. |
| 2-(6-Methoxy-2-naphthyl)pent-2-en-4-yne | C₁₆H₁₄O | Formed by loss of a proton from the methylene group. |
Reactivity of the Methoxy-Substituted Naphthalene (B1677914) Ring
The naphthalene ring system in this compound is aromatic and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents.
Electrophilic Aromatic Substitution Patterns
The naphthalene ring has two substituents: the alkyl group at the 2-position and the methoxy (B1213986) group at the 6-position. Both of these groups are activating and ortho-, para-directing. msu.eduutexas.edu The methoxy group is a strong activating group due to the resonance donation of its lone pair of electrons to the aromatic system. The alkyl group is a weak activating group through an inductive effect.
In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7) because the carbocation intermediate formed during α-substitution is better stabilized by resonance. wordpress.com
Given the positions of the existing substituents, the directing effects are as follows:
The alkoxy group at C-6 directs incoming electrophiles to the ortho position (C-5 and C-7) and the para position (no para position available in the same ring).
The alkyl group at C-2 directs incoming electrophiles to the ortho positions (C-1 and C-3).
The methoxy group is a much stronger activating group than the alkyl group, and therefore, its directing effect will be dominant. libretexts.org Thus, electrophilic substitution is most likely to occur at the positions activated by the methoxy group. The most probable sites for electrophilic attack are C-5 and C-7. Between these two, C-5 is an α-position and C-7 is a β-position. Therefore, substitution at the C-5 position is generally favored.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophilic Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(5-Nitro-6-methoxy-2-naphthyl)-4-pentyn-2-ol |
| Halogenation | Br₂, FeBr₃ | 2-(5-Bromo-6-methoxy-2-naphthyl)-4-pentyn-2-ol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(5-Acyl-6-methoxy-2-naphthyl)-4-pentyn-2-ol |
| Sulfonation | SO₃, H₂SO₄ | 5-(1-Hydroxy-1-methyl-3-butynyl)-2-methoxy-1-naphthalenesulfonic acid |
Modifications of the Methoxy Group
The methoxy group on the naphthalene ring is relatively stable, but it can be cleaved to yield the corresponding phenol (B47542) (a naphthol in this case) through a process known as demethylation. This transformation is important as it can significantly alter the biological and chemical properties of the molecule.
Demethylation of aryl methyl ethers typically requires harsh conditions. wikipedia.org Common reagents for this purpose include strong protic acids like hydrobromic acid (HBr) or hydriodic acid (HI), and Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or magnesium iodide. wikipedia.org The reaction with HBr, for example, proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2 reaction, releasing methyl bromide and the naphthol.
The choice of reagent can sometimes allow for regioselective demethylation when multiple methoxy groups are present. acs.org For this compound, the cleavage of the C-O bond of the methoxy group would result in the formation of 6-(1-hydroxy-1-methyl-3-butynyl)-2-naphthol.
Table 4: Common Demethylation Reagents
| Reagent | Conditions | Product |
|---|---|---|
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 6-(1-Hydroxy-1-methyl-3-butynyl)-2-naphthol |
| Hydrobromic acid (HBr) | Acetic acid, heat | 6-(1-Hydroxy-1-methyl-3-butynyl)-2-naphthol |
| Pyridinium chloride | High temperature | 6-(1-Hydroxy-1-methyl-3-butynyl)-2-naphthol |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms for Key Bond-Forming Steps
The formation of the tertiary alcohol 2-(6-methoxy-2-naphthyl)-4-pentyn-2-ol involves the addition of an organometallic pentynyl reagent to the prochiral ketone, 2-acetyl-6-methoxynaphthalene (B28280). Mechanistic investigations focus on understanding the intricate details of this key bond-forming step.
The addition of organometallic reagents, such as lithium or magnesium acetylides, to ketones is a cornerstone of carbon-carbon bond formation. libretexts.org The stereochemical outcome of the reaction is determined in the transition state, where the nucleophilic acetylide attacks the electrophilic carbonyl carbon.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in modeling these transition states. mdpi.comnih.gov For the synthesis of this compound, the transition state would involve the coordination of the organometallic species to the carbonyl oxygen of 2-acetyl-6-methoxynaphthalene. The geometry of this transition state dictates which face of the ketone is preferentially attacked, leading to either the (R)- or (S)-enantiomer.
In the case of Grignard reagents, evidence suggests a termolecular mechanism may be at play, involving a complex interplay between multiple reagent molecules in the transition state. acs.org For enantioselective additions, chiral ligands are introduced to create a chiral environment around the metal center, thereby influencing the facial selectivity of the nucleophilic attack. nih.gov The transition state models for these reactions often depict a highly organized cyclic structure where the substrate, the organometallic reagent, and the chiral ligand are all involved. researchgate.net For instance, in zinc-mediated alkynylations, a chiral zinc aminoalkoxide can mediate the addition of an alkynylithium reagent, leading to high enantioselectivity through a well-defined transition state. nih.gov
Table 1: Key Factors Influencing Transition State Geometry in Organometallic Additions to Ketones
| Factor | Description | Potential Impact on Synthesis of this compound |
| Chiral Ligand | A chiral molecule that coordinates to the metal center, creating a stereochemically biased environment. | The choice of a chiral ligand, such as a chiral amino alcohol or a bis(oxazoline) derivative, would be critical in controlling the enantioselectivity of the pentynyl addition. nih.govacs.org |
| Metal Cation | The nature of the metal (e.g., Li, Mg, Zn, Cu) influences the Lewis acidity and the geometry of the complex. | Different metal acetylides would exhibit varying reactivities and selectivities. The use of a copper catalyst, for example, is common in asymmetric alkynylations. acs.org |
| Solvent | The solvent can affect the aggregation state of the organometallic reagent and the stability of the transition state. | The choice of solvent would be crucial for optimizing both the yield and the enantioselectivity of the reaction. |
| Temperature | Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy. youtube.com | Performing the reaction at low temperatures would likely be necessary to achieve high enantiomeric excess of this compound. |
While the direct addition of an organometallic reagent to a ketone is the most straightforward route to this compound, related cross-coupling reactions can also be considered for the synthesis of precursors or analogous structures. The catalytic cycles of these reactions, which are often palladium-catalyzed, typically involve a sequence of oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com
For example, a Sonogashira coupling could be envisioned to form the pentynyl moiety on a suitable naphthyl precursor. youtube.com The catalytic cycle would involve the oxidative addition of a palladium(0) complex to a naphthyl halide or triflate. This is followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne) and subsequent reductive elimination to yield the coupled product. Understanding the intricacies of each step in the catalytic cycle is essential for optimizing the reaction and minimizing side products.
Understanding Stereochemical Control and Chiral Induction
Achieving high enantioselectivity in the synthesis of this compound is a significant challenge that relies on the principles of asymmetric induction. wikipedia.orguwindsor.ca This can be accomplished through the use of chiral auxiliaries, reagents, or catalysts that create a diastereomeric difference in the transition states leading to the two enantiomers. youtube.comyoutube.com
Several models have been proposed to explain the stereochemical outcome of enantioselective alkynylations of ketones. A prominent strategy involves the use of chiral catalysts, such as those derived from amino alcohols or salen ligands, which coordinate to the metal acetylide. nih.govnih.gov
For the synthesis of this compound, a plausible model would involve the formation of a chiral zinc or copper complex in situ. For instance, a chiral ligand like N-methylephedrine could react with the alkynylmagnesium or lithium reagent to form a chiral complex. This complex would then coordinate with the 2-acetyl-6-methoxynaphthalene, positioning the ketone for a facial-selective attack by the pentynyl group. The steric and electronic properties of the chiral ligand would block one face of the ketone, favoring addition to the other.
Non-covalent interactions play a crucial role in stabilizing the favored transition state in asymmetric catalysis. nih.govresearchgate.net In the context of synthesizing this compound, several intramolecular interactions could be exploited for stereochemical control.
The methoxy (B1213986) group on the naphthalene (B1677914) ring can influence the electronic properties of the aromatic system. More significantly, the large, planar naphthyl group can participate in π-stacking interactions with aromatic rings present in a chiral ligand or auxiliary. nih.gov These attractive, non-covalent forces can help to lock the substrate into a specific conformation within the chiral catalyst's active site, leading to higher enantioselectivity. The design of chiral ligands that can effectively engage in these interactions with the naphthyl moiety of the substrate is a key strategy for achieving high stereocontrol.
Advanced Computational Chemistry Applications
Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting stereochemical outcomes. nih.govnumberanalytics.comrsc.org Techniques such as Density Functional Theory (DFT) allow for the detailed study of potential energy surfaces, the identification of transition states, and the calculation of activation energies. mdpi.com
For the synthesis of this compound, computational models can be used to:
Screen Chiral Catalysts: By modeling the transition states for different catalyst-substrate combinations, the most promising catalysts for high enantioselectivity can be identified prior to experimental work. mdpi.com
Elucidate Reaction Pathways: Computational studies can map out the entire reaction coordinate, identifying key intermediates and transition states, and providing a detailed, step-by-step understanding of the reaction mechanism. smu.edu
Analyze Non-Covalent Interactions: The strength and nature of non-covalent interactions, such as hydrogen bonding and π-stacking, in the transition state can be quantified, providing insight into the origins of stereoselectivity. nih.gov
Recent advances in computational chemistry, including the integration of artificial intelligence and machine learning, are further enhancing the predictive power of these methods, accelerating the development of new and efficient synthetic routes. mdpi.com
Density Functional Theory (DFT) for Molecular Properties and Reactivity Prediction
There is no published research that specifically employs Density Functional Theory (DFT) to analyze the molecular properties and predict the reactivity of this compound. While DFT is a common method for such investigations in computational chemistry, providing insights into electron density, orbital energies, and electrostatic potential, these specific calculations for the target compound are not found in the available scientific literature. nih.gov
Molecular Dynamics Simulations of Reaction Pathways
A review of existing literature indicates that no studies have been published detailing the use of molecular dynamics (MD) simulations to investigate the reaction pathways involving this compound. MD simulations are a valuable tool for understanding the dynamic behavior of molecules over time, including conformational changes and the energetics of reaction trajectories. mdpi.com However, this specific application to this compound has not been documented.
Quantum Chemical Calculations for Spectroscopic Interpretation
There is a lack of specific quantum chemical calculations in the scientific literature aimed at the spectroscopic interpretation of this compound. Such calculations are crucial for correlating theoretical data with experimental spectra (e.g., NMR, IR, UV-Vis), which aids in the structural elucidation and understanding of the electronic transitions within the molecule. bsu.bynih.gov While the principles of these calculations are well-established, their direct application to this compound is not present in peer-reviewed research.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-(6-methoxy-2-naphthyl)-4-pentyn-2-ol, both ¹H and ¹³C NMR spectroscopy would be required to confirm the connectivity of atoms and the chemical environment of the protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the naphthalene (B1677914) ring would appear in the downfield region, typically between 7 and 8 ppm, with their splitting patterns providing information about their substitution pattern. The methoxy (B1213986) group protons would exhibit a singlet at around 3.9 ppm. The protons of the pentynyl group would also have characteristic shifts.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms and their chemical shifts. The carbons of the naphthalene ring, the methoxy group, the quaternary carbon of the alcohol, and the carbons of the alkyne and methyl groups would all resonate at distinct frequencies, allowing for a complete assignment of the carbon skeleton.
Expected ¹H and ¹³C NMR Data (Hypothetical):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Naphthyl-H | 7.10 - 7.80 (m) | 105.0 - 158.0 |
| Methoxy (-OCH₃) | ~3.9 (s) | ~55.0 |
| Hydroxyl (-OH) | Variable (s) | - |
| Methylene (B1212753) (-CH₂-) | ~2.8 (d) | ~35.0 |
| Alkyne (-C≡CH) | ~2.1 (t) | ~70.0 (CH), ~83.0 (C) |
| Methyl (CH₃-) | ~1.6 (s) | ~30.0 |
| Quaternary C-OH | - | ~70.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to display characteristic absorption bands for the hydroxyl (-OH), alkyne (C≡C), and ether (C-O) functional groups, as well as the aromatic C-H and C=C bonds of the naphthalene ring.
Expected IR Absorption Bands (Hypothetical):
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Hydroxyl (-OH) | O-H stretch | 3600 - 3200 (broad) |
| Alkyne (C≡C-H) | C-H stretch | ~3300 |
| Alkyne (C≡C) | C≡C stretch | ~2120 |
| Aromatic C-H | C-H stretch | 3100 - 3000 |
| Aromatic C=C | C=C stretch | 1600 - 1450 |
| Ether (Ar-O-CH₃) | C-O stretch | 1270 - 1230 (asymmetric), 1050 - 1010 (symmetric) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as water (from the alcohol), a methyl group, or a propargyl group, providing further evidence for the proposed structure.
Expected Mass Spectrometry Data (Hypothetical):
| Ion | m/z (relative intensity) | Fragment Lost |
| [M]⁺ | (calculated molecular weight) | - |
| [M-CH₃]⁺ | (M - 15) | Methyl radical |
| [M-H₂O]⁺ | (M - 18) | Water |
| [M-C₃H₃]⁺ | (M - 39) | Propargyl radical |
| [C₁₁H₉O]⁺ | 157 | Naphthyl-based fragment |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a chiral sample.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation.
X-ray Crystallography for Absolute Configuration Assignment
For a crystalline sample of a single enantiomer of this compound, X-ray crystallography can be used to determine its three-dimensional structure and, crucially, its absolute configuration (R or S). This technique provides unambiguous proof of the spatial arrangement of the atoms in the molecule. However, obtaining suitable single crystals for X-ray analysis can be a significant challenge.
Role As a Building Block in Complex Organic Synthesis
Precursor for Highly Functionalized Naphthalene (B1677914) Derivatives
The strategic placement of reactive functional groups on the 2-(6-methoxy-2-naphthyl)-4-pentyn-2-ol backbone makes it an ideal starting material for the synthesis of highly functionalized naphthalene derivatives. The methoxy (B1213986) group at the 6-position of the naphthalene ring system influences the electronic properties of the aromatic core and can direct further electrophilic substitutions. The tertiary alcohol and the terminal alkyne are ripe for a multitude of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex carbon skeletons.
The synthesis of functionalized naphthalene derivatives is a cornerstone of modern organic chemistry, with applications ranging from materials science to medicinal chemistry. nih.govresearchgate.net Naphthalene-based structures are integral to many organic photo-electronic materials due to their inherent stability and favorable electronic properties. nih.gov The "building-block approach," where complex molecules are assembled from well-defined, functionalized precursors, is a common strategy. nih.gov In this context, this compound serves as a prime example of such a building block, offering multiple points for chemical modification.
Intermediate in the Synthesis of Diverse Molecular Scaffolds
The utility of this compound extends beyond a simple precursor to its role as a key intermediate in the synthesis of a variety of molecular scaffolds. Its structure allows for its incorporation into larger, more complex frameworks, including those found in natural products and heterocyclic compounds.
Applications in Natural Product Synthesis Analogs
A significant number of natural products are built upon a substituted naphthalene skeleton. nih.gov The development of synthetic routes to these compounds is crucial for their structural elucidation and the investigation of their biological activities. nih.govnih.gov While the direct synthesis of some substituted 2-acyl naphthalenes can be challenging due to regioselectivity issues in traditional Friedel-Crafts reactions, the use of pre-functionalized building blocks like this compound can circumvent these difficulties. nih.gov
The propargyl alcohol moiety can be transformed into various other functional groups, paving the way for the synthesis of analogs of natural products such as the naphthyl ketone guieranone A. nih.gov The alkyne can participate in cyclization reactions to form new rings, a common strategy in the synthesis of complex polycyclic natural products.
Integration into Heterocyclic Compound Synthesis
The terminal alkyne of this compound is a particularly valuable functional group for the synthesis of heterocyclic compounds. Alkynes are well-known precursors for a variety of heterocycles through cycloaddition reactions and other cyclization strategies. For instance, the Aza-Diels-Alder reaction is a powerful tool for constructing nitrogen-containing heterocyclic systems, and has been used to synthesize complex structures like tetrabenzoacenes. researchgate.net
The electrophilic cyclization of aryl-substituted alkynols is another effective method for generating substituted naphthalenes and other fused aromatic systems. nih.gov This methodology can accommodate various functional groups and has been extended to the synthesis of carbazoles and dibenzothiophenes, highlighting the potential of this compound to serve as an intermediate in the synthesis of a broad range of heterocyclic structures. nih.gov
Exploration of Novel Reactivity and Cascade Reactions
The unique combination of functional groups in this compound opens avenues for the exploration of novel reactivity and the design of elegant cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency and atom economy.
The propargyl alcohol functionality, in conjunction with the naphthalene ring, can participate in a variety of transition-metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling and cyclization sequences are powerful methods for constructing complex molecular architectures from simple starting materials. nih.gov The development of such cascade reactions starting from this compound could lead to the rapid assembly of intricate polycyclic systems.
Below is a hypothetical table illustrating the potential of this compound in various synthetic transformations, based on known reactions of similar compounds.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | ICl, NaHCO₃, CH₃CN | 3-Iodo-4-methyl-2-(6-methoxy-2-naphthyl)naphthalene | Electrophilic Cyclization |
| This compound | [PdCl₂(PPh₃)₂], CuI, Et₃N, Aryl Halide | 2-(6-Methoxy-2-naphthyl)-4-(aryl)pent-4-yn-2-ol | Sonogashira Coupling |
| This compound | NaN₃, [Cu(I)] catalyst | 4-(1-(6-Methoxy-2-naphthyl)-1-hydroxy-2-methylprop-2-yl)-1H-1,2,3-triazole | Azide-Alkyne Cycloaddition |
| This compound | H₂O, H₂SO₄, HgSO₄ | 2-(6-Methoxy-2-naphthyl)-2-hydroxy-4-pentanone | Alkyne Hydration |
This table showcases the potential for diverse reactivity, enabling the synthesis of a wide range of functionalized naphthalene derivatives and heterocyclic systems. The continued exploration of the chemistry of this compound and related compounds is expected to yield novel synthetic methodologies and provide access to new and valuable molecular entities.
Future Research Perspectives
Development of Highly Efficient and Selective Synthetic Routes
The primary route envisioned for the synthesis of 2-(6-methoxy-2-naphthyl)-4-pentyn-2-ol involves the nucleophilic addition of a propyne (B1212725) equivalent to the ketone precursor, 2-acetyl-6-methoxynaphthalene (B28280). Future research will likely focus on optimizing this transformation to achieve high yields and, crucially, enantioselectivity, as the product contains a chiral quaternary stereocenter. The development of chiral tertiary propargylic alcohols is a significant area of modern organic synthesis. rsc.orgresearchgate.net
Key research objectives would include:
Catalyst Screening: Investigating a range of metal catalysts and chiral ligands to mediate the asymmetric addition of terminal alkynes to the ketone. organic-chemistry.org This could involve zinc, indium, or copper-based systems, which have proven effective in similar transformations. organic-chemistry.orgnih.gov
Reaction Condition Optimization: Fine-tuning parameters such as solvent, temperature, and the nature of the alkyne source (e.g., lithium acetylide vs. propargyl Grignard reagents) to maximize yield and enantiomeric excess. organic-chemistry.org
Scale-Up Practicality: Developing a synthetic protocol that is not only efficient on a lab scale but also practical and scalable for producing larger quantities of the chiral alcohol, a critical step for its use in further applications. rsc.orgresearchgate.net
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst System | Chiral Ligand Example | Reaction Type | Potential Advantage |
|---|---|---|---|
| Zn(OTf)₂ | N-Methylephedrine | Asymmetric Alkynylation | Commercially available and tolerant of air/moisture. organic-chemistry.org |
| In(III) / BINOL | (R)-BINOL | Asymmetric Alkynylation | Bifunctional catalyst activating both substrates, high enantioselectivity. organic-chemistry.org |
| Cu-H / Chiral Phosphine | (R,R)-Ph-BPE | Kinetic Resolution | Non-enzymatic method for resolving racemic tertiary alcohols. researchgate.net |
| Lithium Binaphtholate | Chiral Binaphthol | Asymmetric Alkynylation | Effective for additions of lithium acetylides to carbonyls. organic-chemistry.org |
Discovery of New Reactivity Patterns and Chemical Transformations
The dual functionality of the alkyne and tertiary alcohol groups within this compound presents a rich landscape for exploring novel chemical reactions. The sp-hybridized carbons of the triple bond make alkynes more electrophilic than alkenes, opening pathways for nucleophilic additions. msu.edu
Future studies could explore:
Alkyne Functionalization: The internal alkyne can undergo a variety of transformations. Acid-catalyzed hydration would yield a ketone, while reduction using catalysts like Lindlar's catalyst could selectively produce the corresponding Z-alkene. msu.educhemistrysteps.commasterorganicchemistry.com Transition-metal catalysis could enable complex difunctionalization reactions, creating highly substituted alkene derivatives. acs.org
Domino Reactions: The propargylic nature of the alcohol invites exploration into domino reactions, such as A³-coupling type transformations, which could construct complex molecular scaffolds in a single step. acs.org
Cycloaddition Reactions: The alkyne moiety is a prime candidate for cycloaddition reactions, most notably the Azide-Alkyne Cycloaddition (AAC) or "click chemistry," to form stable triazole rings. nih.gov This provides a highly reliable method for conjugating the molecule to other chemical entities.
Alcohol-Mediated Reactions: The tertiary alcohol can undergo dehydration to form a reactive enyne intermediate or be converted into an ether or ester to modify the molecule's properties.
Table 2: Potential Chemical Transformations
| Functional Group | Transformation | Resulting Structure | Potential Utility |
|---|---|---|---|
| Internal Alkyne | Azide-Alkyne Cycloaddition (AAC) | Triazole-linked conjugate | Connecting to biomolecules or polymers. nih.gov |
| Internal Alkyne | Hydration (Acid/HgSO₄) | β-Diketone | Intermediate for heterocyclic synthesis. msu.edu |
| Internal Alkyne | Partial Reduction (e.g., Lindlar's Cat.) | cis-Alkene | Stereospecific synthesis of alkene derivatives. masterorganicchemistry.com |
| Tertiary Alcohol | Dehydration | Enyne | Reactive intermediate for further synthesis. |
Expanding Applications as a Scaffold in Materials Science and Medicinal Chemistry Research
The term "scaffold" refers to a core molecular structure upon which new molecules can be built. This compound is an ideal candidate for such a role due to its combination of a proven pharmacophore and a versatile chemical handle.
Medicinal Chemistry: The 6-methoxy-2-naphthyl group is the core of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov This suggests that derivatives of the target compound may possess inherent biological activity. The alkyne functional group serves as a crucial "handle" for chemical biology and drug discovery. nih.gov By using click chemistry, the scaffold can be rapidly and efficiently conjugated to a wide array of molecules (e.g., peptides, sugars, targeting ligands) to create large libraries of novel compounds for high-throughput screening against various diseases. nih.govnih.gov
Materials Science: The naphthalene (B1677914) ring system is inherently fluorescent. This property can be exploited by incorporating the scaffold into larger systems. The alkyne handle allows for the facile polymerization of the molecule or its attachment to polymer backbones, surfaces, or nanostructures via AAC. nih.gov This could lead to the development of:
Fluorescent Probes: For sensing metal ions or biological molecules.
Functional Polymers: Materials with tailored optical or mechanical properties.
Bio-inspired Materials: By attaching the scaffold to biopolymers, one could create functional hydrogels or biocompatible coatings for tissue engineering applications. nih.govmdpi.com
Advanced Computational Design for Predictive Synthesis
Modern computational chemistry offers powerful tools to accelerate and guide the research proposed in the preceding sections. conferencenrml.com Instead of relying solely on experimental trial-and-error, computational modeling can provide predictive insights into synthesis, reactivity, and biological function. mit.edu
Key computational approaches include:
Reaction Prediction: Using AI and machine learning algorithms to predict the outcomes of synthetic reactions, identify potential side products, and suggest optimal conditions for the routes described in section 8.1. frontiersin.orgnih.gov
Molecular Docking: Simulating how derivatives of the scaffold might bind to the active sites of target proteins, such as COX enzymes (given the Naproxen link), to prioritize the synthesis of the most promising drug candidates. conferencenrml.com
ADMET Modeling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new virtual compounds to filter out those with poor pharmacokinetic profiles early in the design process. conferencenrml.comresearchgate.net
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure of the molecule, predict its reactivity patterns (as in section 8.2), and calculate its photophysical properties for materials science applications.
By integrating these computational models, the entire research and development cycle for this compound and its derivatives can be made more efficient, cost-effective, and targeted. conferencenrml.commit.edu
Q & A
Q. What are the established synthetic methodologies for 2-(6-Methoxy-2-naphthyl)-4-pentyn-2-ol, and how do reaction parameters such as solvent choice and catalyst affect yield?
Answer: The synthesis of this compound can be achieved via nucleophilic substitution or coupling reactions. For example, bromoethyl intermediates (e.g., 2-bromoethyl esters) are reacted with alkynyl nucleophiles in polar aprotic solvents like DMF or THF to introduce the alkyne moiety, as demonstrated in analogous naphthyl acetate syntheses . Electrochemical carboxylation using CO₂ under mild conditions offers a sustainable alternative, achieving yields up to 85% with ionic liquids (e.g., [BMIM][BF₄]) acting as stabilizers and reducing overpotential . Catalyst selection (e.g., Pd/Cu for Sonogashira coupling) and solvent polarity significantly influence reaction efficiency and purity, with optimized protocols emphasizing temperature control (20–60°C) and inert atmospheres .
Q. How is the structural elucidation of this compound performed using crystallographic and spectroscopic techniques?
Answer: X-ray crystallography with the SHELX suite (SHELXL) resolves molecular geometry, leveraging high-resolution data to refine atomic positions and confirm stereochemistry . Spectroscopic methods include:
- ¹H NMR : Aromatic protons (δ 7.6–7.0 ppm), methoxy group (δ 3.8 ppm), and alkyne protons (δ 2.5–3.0 ppm) .
- IR : Hydroxyl stretch (~3450 cm⁻¹) and alkyne vibration (~2100 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 356.38 for derivatives) confirm molecular weight .
Advanced Questions
Q. What enzymatic strategies are effective in resolving racemic mixtures of this compound, and how is enantiomeric excess quantified?
Answer: Enantioselective amidases from Rhodococcus erythropolis selectively hydrolyze amide precursors of naphthyl compounds, yielding (S)-enantiomers with >99% enantiomeric excess (e.e.) . Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol mobile phase) quantifies e.e. with baseline separation, validated by linearity (R² >0.999) and precision (%RSD <2%) . Circular dichroism (CD) spectroscopy complements HPLC by correlating ellipticity (e.g., at 220 nm) with enantiomer concentration .
Q. How can electrochemical carboxylation be optimized for the synthesis of this compound, and what role do ionic liquids play in enhancing reaction efficiency?
Answer: Electrochemical carboxylation of 2-(1-chloroethyl)-6-methoxynaphthalene with CO₂ at 1–3 atm pressure and 5 mA/cm² current density achieves high selectivity (85% yield) . Ionic liquids (e.g., [BMIM][BF₄]) stabilize carbocation intermediates, reduce overpotential by 0.5 V, and enable ambient-temperature reactions. Cyclic voltammetry identifies optimal reduction potentials (-1.5 to -2.0 V vs. Ag/AgCl) to minimize side reactions .
Q. What are the common synthetic impurities in this compound, and which analytical protocols ensure their detection and quantification?
Answer: Key impurities include:
- Regioisomers : 4-(6-Methoxynaphthalen-2-yl)-butan-2-ol (CAS 65726-24-1) .
- Dimeric by-products : 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one (CAS 343272-53-7) . Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) achieves separation (LOQ ≤0.05%). LC-MS confirms structures via molecular ions (e.g., m/z 370.45 for acetylpiperazine derivatives) .
Q. How do structural modifications of this compound influence its biological activity, and what in vitro assays are suitable for evaluation?
Answer: Derivatization (e.g., morpholine or piperazine substitution) enhances bioavailability by improving solubility and metabolic stability. For example, morpholine derivatives of similar naphthyl compounds exhibit improved antioxidant activity in DPPH radical scavenging assays (IC₅₀ = 12–18 µM) . In vitro cytotoxicity assays (MTT protocol) against cancer cell lines (e.g., HeLa) assess potency, with IC₅₀ values correlated to substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

